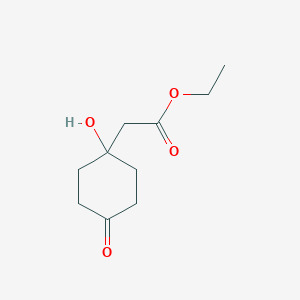

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Overview

Description

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H16O4 . It is a novel 5-lipoxygenase inhibitor .

Synthesis Analysis

The synthesis of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves several steps. The upstream synthesis route includes compounds such as 189509-22-6, 678967-25-4, and 4746-97-8 . The downstream synthetic route includes compounds such as 101489-38-7 and 93675-85-5 .Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is represented by the InChI Key: TXSPYNSGSUBIQZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are complex and involve various compounds. For instance, it can be synthesized from compounds like 189509-22-6, 678967-25-4, and 4746-97-8 . It can also be used to synthesize other compounds such as 101489-38-7 and 93675-85-5 .Scientific Research Applications

Crystal Structure Studies

Studies on the crystal and molecular structures of compounds related to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate reveal their potential in understanding molecular interactions and stability. For example, research on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate illustrates the significance of these compounds in studying molecular arrangements and disorder within crystals, which is crucial for the development of new materials and pharmaceuticals (Kaur et al., 2012).

Oxidation Reactions

Research on the oxidation of nopyl acetate, a compound structurally similar to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, has led to the identification of various oxidation products. This research provides insights into the reaction pathways and the potential applications of these compounds in chemical syntheses and industrial processes (Chen Jin-zhu & Xiao Zhuan-quan, 2006).

Synthesis and Biological Investigations

The synthesis of new derivatives of compounds similar to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, such as thiazolidinone and oxadiazoline coumarin derivatives, has been explored. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Elhafez et al., 2003).

Enzymatic Resolution

The enzymatic resolution of related compounds, such as ethyl 2-hydroxy-4-phenylbutyrate, demonstrates the potential of using biocatalysts for the production of enantiomerically pure intermediates. This has significant implications for the pharmaceutical industry, where the purity of intermediates is crucial (Liese et al., 2002).

Hydrogen Bond Analysis

Investigations into compounds like ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate have provided insights into hydrogen bonding interactions. Understanding these interactions is key for the development of new drugs and materials (Hernández-Ortega et al., 2001).

Marine Fungus Derivatives

Research on the marine fungus Penicillium sp. led to the discovery of new compounds structurally related to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. These findings expand our understanding of marine biochemistry and the potential for novel bioactive compounds (Wu et al., 2010).

Baker's Yeast Reduction

Studies on the reduction of methyl and ethyl (2-oxocyclohexyl) acetates using baker's yeast demonstrate the potential of using microorganisms in stereoselective synthesis, which is vital for producing chiral drugs (Ganaha et al., 1998).

Safety and Hazards

The safety information available indicates that Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are currently unknown

Mode of Action

It is known that the compound contains a hydroxyl group and a ketone group, which may interact with various biological targets through hydrogen bonding or other types of chemical interactions .

Action Environment

It is known that the compound should be stored in a freezer under -20°c , suggesting that temperature could be an important factor in maintaining its stability.

properties

IUPAC Name |

ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSPYNSGSUBIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC(=O)CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669827 | |

| Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |

CAS RN |

81053-18-1 | |

| Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

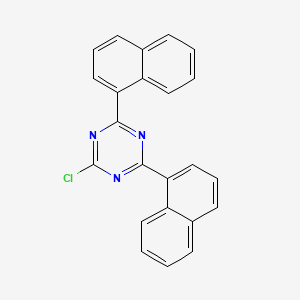

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)

![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)